molecular formula C6H6BrCl2N B2708868 2-Bromo-6-chloroaniline hydrochloride CAS No. 2225136-71-8

2-Bromo-6-chloroaniline hydrochloride

Cat. No. B2708868
CAS RN: 2225136-71-8
M. Wt: 242.93
InChI Key: MQKSJIRHOOGZEW-UHFFFAOYSA-N
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Description

2-Bromo-6-chloroaniline hydrochloride is a chemical compound with the molecular formula C6H5BrClN . It is a primary amine that is widely used as a precursor in the synthesis of organobromine compounds .


Synthesis Analysis

The synthesis of 2-Bromo-6-chloroaniline hydrochloride involves various chemical reactions. It is typically synthesized from 4-chloroaniline via electrophilic bromination . The acetamido group was found to be better for bromination and chlorination because they required a less activated ring and the reaction could be controlled to give monosubstitution .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chloroaniline hydrochloride consists of a benzene ring with bromine and chlorine substituents, and an amine group . The InChI key for this compound is MQKSJIRHOOGZEW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-6-chloroaniline hydrochloride are complex and can vary depending on the conditions and reactants used. As a primary amine, it can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and condensation .


Physical And Chemical Properties Analysis

2-Bromo-6-chloroaniline hydrochloride is a solid at room temperature . It has a molecular weight of 242.93 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Organic Synthesis and Material Science

2-Bromo-6-chloroaniline hydrochloride serves as a precursor or intermediate in the synthesis of complex organic compounds and materials. Its unique halogenated structure makes it suitable for various chemical reactions, contributing to the development of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material sciences.

  • Electrocatalytic Synthesis : It has been explored for its role in electrosynthesis processes, where it undergoes electrochemical reduction in the presence of CO2 to form valuable organic acids under mild conditions. This illustrates its utility in green chemistry applications, offering an environmentally friendly alternative for synthesizing important organic molecules (Gennaro et al., 2004).

Environmental Studies

2-Bromo-6-chloroaniline hydrochloride has also found applications in environmental science, particularly in studies focusing on the degradation of pollutants and the formation of disinfection by-products (DBPs) in water treatment processes.

  • Degradation Studies : Research on the degradation of chloroaniline compounds in chemical wastewater highlights the potential of ionizing radiation technology. Such studies provide insights into the mechanisms and effectiveness of advanced treatment processes in removing persistent organic pollutants from wastewater, showcasing the broader implications of understanding and managing chloroaniline derivatives including 2-Bromo-6-chloroaniline hydrochloride in environmental contexts (Wang & Wang, 2021).

  • Disinfection By-Products Formation : Investigations into the formation and decomposition of brominated disinfection by-products (Br-DBPs) during chlorination processes in water treatment have also been conducted. Such research is crucial for understanding how substances like 2-Bromo-6-chloroaniline hydrochloride might contribute to the formation of potentially harmful by-products in drinking water, thus informing safer water treatment practices (Zhai & Zhang, 2011).

Safety And Hazards

2-Bromo-6-chloroaniline hydrochloride is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

2-bromo-6-chloroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKSJIRHOOGZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloroaniline hydrochloride

CAS RN

2225136-71-8
Record name 2-bromo-6-chloroaniline hydrochloride
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